molecular formula C14H10N2O4 B1251816 5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

Cat. No.: B1251816
M. Wt: 270.24 g/mol
InChI Key: VIZPQPBPYLOQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O4 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)quinazolin-4-one

InChI

InChI=1S/C14H10N2O4/c17-9-3-1-8(2-4-9)16-7-15-11-5-10(18)6-12(19)13(11)14(16)20/h1-7,17-19H

InChI Key

VIZPQPBPYLOQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C(C2=O)C(=CC(=C3)O)O)O

Synonyms

5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone
5,7-dihydroxy-HQO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 100 mg (0.32 mmol) of 5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone as prepared in Example 18 or 19, and 524 mg (6.24 mmol) of sodium ethanethiolate in 2 ml of DMF was refluxed for 3.5 hr. DMF was evaporated and the residue dissolved in water. Concentrated HCl was added to adjust the pH to 5. The precipitate was filtered, dried and purified by chromatography on silica gel (loaded with CH2Cl2 and a slight amount of MeOH, eluted with 70% EtOAc in hexane) to yield 51 mg of 5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone (59%) as an off-white solid.
Name
5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
524 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-cooled mixture of 365 mg (1.17 mmol) of 5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone, prepared according to the procedures described in Example 18 or 19, and 10 ml of CH2Cl2, 3 ml of BBr3 (31.7 mmol) was added. The mixture was stirred at room temperature for 2 days. The solvent was evaporated, the obtained residue treated with a cold NaHCO3 solution and extracted with EtOAc. The organic layer was washed with water and brine, dried over MgSO4 and evaporated to yield a solid which purification by flash chromatography on silica gel (loaded with CH2Cl2 and eluted with 66% EtOAc in hexane) gave 165 mg of 5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone (40% yield) as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Quantity
365 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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